molecular formula C23H34N2O2 B4549039 4-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol

4-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol

Cat. No.: B4549039
M. Wt: 370.5 g/mol
InChI Key: PENUBTJXVUCTJO-UHFFFAOYSA-N
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Description

4-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol is a useful research compound. Its molecular formula is C23H34N2O2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.262028332 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

Piperazine derivatives have been studied for their metabolic pathways and interactions with enzymes. For example, the metabolism of Lu AA21004, a novel antidepressant, involves oxidative metabolization to various metabolites through the action of enzymes like CYP2D6 and CYP2C9, indicating the potential of piperazine derivatives in pharmaceutical applications (Hvenegaard et al., 2012).

Crystal Structure Analysis

Crystal structure analysis of piperazine derivatives provides insights into their molecular arrangement and potential interactions. For instance, the crystal structure of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol has been analyzed, revealing specific molecular interactions that could inform the design of new compounds with tailored properties (Miyata et al., 2004).

Antimicrobial and Anticancer Properties

Piperazine derivatives have been evaluated for their antimicrobial and anticancer properties. For example, functionalized poly(3-hydroxybutyrate) with piperazine showed potent anticancer effects against in vivo Ehrlich ascetic carcinoma, highlighting the potential of piperazine derivatives in biomedical applications (Abdelwahab et al., 2019).

Central Nervous System Agents

Piperazine derivatives have also been synthesized as potential central nervous system agents, indicating their potential use in neurological research and therapy (Martin et al., 1981).

Properties

IUPAC Name

4-[4-[[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]-2-methylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2/c1-23(2,27)13-11-19-7-9-20(10-8-19)17-24-14-15-25(21-5-3-4-6-21)22(18-24)12-16-26/h7-10,21-22,26-27H,3-6,12,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENUBTJXVUCTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol
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4-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol
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4-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol
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4-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol
Reactant of Route 5
4-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol
Reactant of Route 6
4-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol

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